3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide
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Overview
Description
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . It is known for its unique structure, which includes a pyridine ring and a sulfonyl group, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide involves several steps. One common method includes the reaction of 4-pyridinesulfonyl chloride with 3-oxobutanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide can be compared with other similar compounds, such as:
N-(1,3-Dioxobutyl)-4-pyridinesulfonamide 1-oxide: Similar in structure but with different functional groups.
Butanamide, N-[(1-oxido-4-pyridinyl)sulfonyl]-3-oxo: Another compound with a similar backbone but different substituents.
Properties
CAS No. |
85153-50-0 |
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Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-methyl-1,3-dioxo-N-pyridin-4-ylsulfonylpropan-1-amine oxide |
InChI |
InChI=1S/C9H10N2O5S/c1-11(14,9(13)4-7-12)17(15,16)8-2-5-10-6-3-8/h2-3,5-7H,4H2,1H3 |
InChI Key |
RHDNYAFDXJOCBA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C(=O)CC=O)([O-])S(=O)(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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